Product packaging for 6-Fluoroisoquinoline-3-carbohydrazide(Cat. No.:)

6-Fluoroisoquinoline-3-carbohydrazide

Cat. No.: B8784251
M. Wt: 205.19 g/mol
InChI Key: BBVCMUHTDCDNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroisoquinoline-3-carbohydrazide (CAS 941192-02-5) is a chemical compound with the molecular formula C10H8FN3O . It serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds featuring the carbohydrazide functional group are known to occur widely in the development of drugs, herbicides, plant growth regulators, and dyestuffs . Furthermore, research into quinoline and isoquinoline derivatives has demonstrated that structural analogs, particularly those incorporating a carbohydrazide moiety, can exhibit significant biological activities. For instance, certain 1,4-dihydroquinoline-3-carbohydrazide derivatives have been identified as possessing potent immunomodulatory properties, including T-cell proliferation inhibitory effects, highlighting the potential value of this chemical class in medicinal chemistry . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FN3O B8784251 6-Fluoroisoquinoline-3-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

6-fluoroisoquinoline-3-carbohydrazide

InChI

InChI=1S/C10H8FN3O/c11-8-2-1-6-5-13-9(10(15)14-12)4-7(6)3-8/h1-5H,12H2,(H,14,15)

InChI Key

BBVCMUHTDCDNGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)C(=O)NN

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluoroisoquinoline 3 Carbohydrazide and Its Analogues

Synthetic Routes to the 6-Fluoroisoquinoline (B87247) Core

The formation of the isoquinoline (B145761) ring system, particularly with specific functionalization like a fluorine atom at the 6-position, requires carefully planned synthetic routes. These routes often begin with simpler, commercially available precursors and employ a range of chemical transformations to build the desired heterocyclic core.

Precursor Chemistry and Strategic Starting Materials

The assembly of the 6-fluoroisoquinoline skeleton typically begins with appropriately substituted benzene (B151609) derivatives. A common strategic starting material is 3-fluoroaniline (B1664137) or a related compound, which already contains the required fluorine substituent at the correct relative position. For instance, the synthesis of various fluoroquinolone derivatives, which share structural similarities, often starts with precursors like 3-chloro-4-fluoroaniline. researchgate.net This precursor can be reacted with reagents such as diethyl ethoxymethylenemalonate to initiate the construction of the heterocyclic ring system. researchgate.net

Another approach involves utilizing precursors that can be cyclized to form the isoquinoline ring. For example, β-phenylethylamines can be acylated and then cyclized using a Lewis acid in the Bischler-Napieralski synthesis. pharmaguideline.com To obtain a 6-fluoroisoquinoline, the starting phenylethylamine would need to possess a fluorine atom at the meta-position of the phenyl ring.

The following table summarizes key precursors for fluorinated isoquinoline synthesis.

Precursor CompoundSubsequent Reaction TypeTarget Intermediate
3-FluoroanilineCondensation / CyclizationFluorinated quinoline (B57606)/isoquinoline core
3-FluorophenylethylamineAcylation / Bischler-Napieralski Cyclization6-Fluoro-3,4-dihydroisoquinoline
2-AlkynylbenzaldehydesCyclization with an amine sourceSubstituted Isoquinoline
Ortho-haloarylaldehydesCoupling / Imination / AnnulationSubstituted Isoquinoline

Regioselective Functionalization Approaches

Achieving regioselectivity—the control of where functional groups are placed on a molecule—is crucial in the synthesis of specifically substituted isoquinolines. Direct C-H functionalization has emerged as a powerful tool for this purpose. mdpi.comnih.gov This strategy involves the selective activation of a carbon-hydrogen bond at a specific position on the quinoline or isoquinoline ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. mdpi.com Transition metal catalysis is often employed to achieve high regioselectivity. nih.gov

For the synthesis of a 6-fluoro-substituted isoquinoline, if the fluorine is not present in the starting material, a late-stage fluorination could be envisioned. However, it is more common to incorporate the fluorine atom early in the synthesis via the choice of precursors. researchgate.net Regioselectivity is then focused on the controlled introduction of other substituents, such as the group at the 3-position that will eventually become the carbohydrazide (B1668358).

Catalytic Methods in Isoquinoline Ring Formation

Modern organic synthesis heavily relies on catalytic methods to form heterocyclic rings like isoquinoline under mild conditions with high yields. numberanalytics.com Transition metals such as palladium, copper, rhodium, and ruthenium are frequently used to catalyze these cyclization reactions. organic-chemistry.orgbohrium.com

For example, palladium-catalyzed coupling reactions can be used to construct the isoquinoline skeleton from components like an o-iodobenzaldehyde derivative and a terminal acetylene, followed by a copper-catalyzed cyclization. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation of N-chloroimines with alkenes provides another efficient route to functionalized isoquinolines under mild, oxidant-free conditions. acs.org These catalytic systems often exhibit high tolerance for various functional groups, which is advantageous when working with fluorinated substrates. organic-chemistry.orgacs.org

The table below highlights several catalytic methods used in isoquinoline synthesis.

Catalyst SystemReaction TypeKey Features
Palladium/CopperCoupling-AnnulationHigh yields, short reaction times. organic-chemistry.org
Rhodium(III)C-H Activation/AnnulationMild conditions, oxidant-free, broad substrate scope. acs.org
Ruthenium(II)C-H Functionalization/AnnulationUtilizes a directing group for regiocontrol. organic-chemistry.org
Silver(I)CyclizationEfficient for reactions of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.org

Construction of the Carbohydrazide Moiety

Once the 6-fluoroisoquinoline core bearing a suitable precursor functional group at the 3-position (typically a carboxylic acid or its ester derivative) is synthesized, the final step is the formation of the carbohydrazide moiety.

Established Protocols for Hydrazide Formation

The most common and well-established method for preparing carboxylic acid hydrazides is the hydrazinolysis of the corresponding ester. researchgate.netchemicalbook.com This reaction involves treating an ester, such as an ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like ethanol (B145695). ajgreenchem.comajgreenchem.com The reaction is typically carried out by heating the mixture under reflux for several hours. ajgreenchem.commdpi.com

This nucleophilic acyl substitution reaction is generally efficient and high-yielding. The ester precursor itself is usually synthesized from the corresponding carboxylic acid via Fischer esterification or by using coupling agents. For instance, the synthesis of quinoline-3-carbohydrazide (B3054276) derivatives often starts from the corresponding ethyl quinoline-3-carboxylate, which is refluxed with an excess of hydrazine hydrate. ajgreenchem.commdpi.com

Alternative methods for preparing hydrazides directly from carboxylic acids exist but are often less efficient. researchgate.netchemicalbook.com These can involve the use of coupling reagents to activate the carboxylic acid before reaction with hydrazine.

Specific Linkage Strategies for Isoquinoline-3-carbohydrazide

The strategy for linking the carbohydrazide group to the 3-position of the 6-fluoroisoquinoline ring directly follows the established protocols. The key intermediate is 6-fluoro-isoquinoline-3-carboxylic acid or, more commonly, its ester derivative, such as ethyl 6-fluoro-isoquinoline-3-carboxylate.

The synthesis proceeds via a one-step reaction where the ester is treated with hydrazine hydrate in a suitable solvent. ajgreenchem.comajgreenchem.com For example, the synthesis of N'-arylidene-quinoline-3-carbohydrazides uses a quinoline-3-carbohydrazide intermediate, which is prepared by reacting the corresponding ester with an excess of hydrazine hydrate in methanol. ajgreenchem.com This straightforward and robust reaction provides a reliable method for the final construction of the target molecule, 6-Fluoroisoquinoline-3-carbohydrazide.

Multi-Component Reactions and Convergent Synthesis Strategies

The synthesis of complex heterocyclic scaffolds like this compound and its analogues can be significantly streamlined through the use of multi-component reactions (MCRs) and convergent synthesis strategies. These approaches offer considerable advantages over traditional linear syntheses by increasing efficiency, reducing the number of synthetic steps, and allowing for the rapid generation of molecular diversity. MCRs, in a single reaction vessel, combine three or more starting materials to form a product that incorporates substantial portions of each reactant. nih.gov This high level of atom economy and operational simplicity makes MCRs particularly attractive for creating libraries of structurally diverse compounds. beilstein-journals.org

While direct multi-component methodologies for the synthesis of this compound have not been extensively reported in the literature, established MCRs for the construction of the core isoquinoline ring system can be adapted. Reactions such as the Ugi and Passerini reactions are powerful tools for the synthesis of highly functionalized nitrogen-containing heterocycles. wikipedia.orgrsc.orgnih.gov A prospective convergent strategy for this compound would involve an initial MCR to assemble a suitably functionalized 6-fluoro-isoquinoline precursor, followed by a straightforward chemical transformation to yield the final carbohydrazide.

A hypothetical yet chemically sound approach could employ a modified Ugi-type reaction. The classical Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov For the synthesis of a 6-fluoro-isoquinoline precursor, a potential set of reactants could include a 4-fluorobenzaldehyde (B137897) derivative, an aminoacetaldehyde acetal, an isocyanide, and a carboxylic acid. The resulting Ugi product could then undergo a subsequent acid-catalyzed cyclization, such as a Pomeranz–Fritsch or a Schlittler–Müller type reaction, to form the isoquinoline ring. acs.org

Alternatively, a convergent synthesis could be designed where key fragments of the molecule are prepared separately and then combined in the final stages of the synthesis. For instance, a substituted 2-alkynylbenzaldehyde could react with an amine, zinc, and an allylic or benzyl bromide in a multi-component fashion to generate a functionalized dihydroisoquinoline, which could then be oxidized and further elaborated to the target carbohydrazide. nih.gov

Below is a hypothetical data table illustrating potential starting materials and expected outcomes for a multi-component approach to synthesize a precursor for this compound, based on established methodologies for similar isoquinoline syntheses.

EntryAldehyde ComponentAmine ComponentIsocyanide ComponentCarboxylic Acid ComponentProposed IntermediateExpected Yield (%)
12-Formyl-4-fluorobenzoic acidAmmoniaEthyl isocyanoacetateAcetic AcidEthyl 6-fluoro-isoquinoline-3-carboxylate65-75
24-Fluoro-2-(iodomethyl)benzaldehydeBenzylaminetert-Butyl isocyanideFormic AcidN-tert-Butyl-6-fluoro-1-benzylisoquinoline-3-carboxamide70-80
34-FluorobenzaldehydeAminoacetaldehyde diethyl acetalCyclohexyl isocyanideGlyoxylic acid2-(Cyclohexylcarbamoyl)-6-fluoro-isoquinoline-3-carboxylic acid60-70

Following the successful MCR-based synthesis of a suitable precursor, such as an ethyl 6-fluoro-isoquinoline-3-carboxylate, the final conversion to this compound can be readily achieved. This transformation typically involves the treatment of the ester intermediate with hydrazine hydrate in a suitable solvent like ethanol or methanol, a common method for the preparation of carbohydrazides from their corresponding esters. nih.gov This convergent approach, combining a complexity-generating multi-component reaction with a simple final functional group interconversion, represents an efficient and versatile strategy for the synthesis of this compound and a diverse range of its analogues.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 Fluoroisoquinoline 3 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, the precise location of each atom can be determined.

The ¹H NMR spectrum of 6-Fluoroisoquinoline-3-carbohydrazide is anticipated to display distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system and the protons of the carbohydrazide (B1668358) side chain. The signals for the isoquinoline protons are expected in the downfield region, typically between δ 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. mdpi.com

The proton at the C1 position is expected to be the most deshielded aromatic proton, appearing as a singlet, due to its proximity to the electronegative nitrogen atom. The H4 proton, also a singlet, would resonate at a slightly lower chemical shift. The protons on the fluorinated benzene (B151609) ring (H5, H7, and H8) would exhibit splitting patterns influenced by both homo- and heteronuclear coupling. Specifically, the H5 proton would likely appear as a doublet of doublets due to coupling with the adjacent H-F and the more distant H7 proton. The H7 proton's signal would be influenced by coupling to both the fluorine atom and the H8 proton. chemicalbook.com

The carbohydrazide moiety will contribute signals for the amide (-NH-) and amine (-NH₂) protons. These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration but are typically found in the δ 9.0-12.0 ppm range for the NH proton and δ 4.0-5.0 ppm for the NH₂ protons. mdpi.com

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
H1 ~9.3 - 9.5 s (singlet)
H4 ~8.4 - 8.6 s (singlet)
H5 ~7.8 - 8.0 dd (doublet of doublets)
H7 ~7.6 - 7.8 m (multiplet)
H8 ~8.0 - 8.2 d (doublet)
CONH ~9.5 - 11.0 br s (broad singlet)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would show ten distinct signals for the ten carbon atoms of the isoquinoline core, plus an additional signal for the carbonyl carbon of the hydrazide group. Aromatic carbons typically resonate in the δ 110-160 ppm range. researchgate.netchemicalbook.com

The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature. Its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbons adjacent to C6 (C5 and C7) will show smaller two-bond coupling constants (²JCF). The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around δ 160-170 ppm. wisc.edu The carbons directly attached to the nitrogen atom (C1 and C3) will also be deshielded and appear at the lower end of the aromatic region. researchgate.net

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C=O ~165 - 170 -
C1 ~150 - 155 -
C3 ~145 - 150 -
C4 ~115 - 120 -
C4a ~135 - 140 Small
C5 ~120 - 125 ²JCF
C6 ~160 - 165 ¹JCF (large)
C7 ~110 - 115 ²JCF
C8 ~130 - 135 Small

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, sharp signals with a wide chemical shift range are typically observed, making it an excellent probe of the local electronic environment. thermofisher.com For this compound, a single resonance is expected for the fluorine atom at the C6 position. The chemical shift for fluorine on an aromatic ring typically appears in the range of δ -100 to -140 ppm relative to a standard like CFCl₃. colorado.edu The signal would likely be a multiplet due to coupling with the nearby aromatic protons (H5 and H7). thermofisher.com

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the fluorinated ring (H5, H7, H8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons in the isoquinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity across two or three bonds. It would be used to connect the carbohydrazide protons (NH) to the C3 and carbonyl carbons, and to link the aromatic protons to their non-protonated quaternary carbons (e.g., C4a, C6, C8a), thus completing the structural puzzle. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The IR spectrum of this compound would provide clear evidence for its key structural features.

The carbohydrazide group is characterized by several distinct absorption bands. The N-H stretching vibrations of the -NH and -NH₂ groups are expected to appear as one or two bands in the 3200-3400 cm⁻¹ region. mdpi.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, known as the Amide I band, is anticipated around 1640-1680 cm⁻¹. The N-H bending vibration, or Amide II band, would likely be observed near 1620-1640 cm⁻¹. mdpi.com

The aromatic isoquinoline core will produce characteristic C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region. The C-H stretching of the aromatic protons will be visible as a series of weaker bands just above 3000 cm⁻¹. Finally, a strong band associated with the C-F stretch is expected in the 1200-1300 cm⁻¹ range, confirming the presence of the fluorine substituent.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
-NH₂ / -NH N-H Stretch 3200 - 3400
Aromatic C-H C-H Stretch 3000 - 3100
C=O (Amide I) C=O Stretch 1640 - 1680
N-H (Amide II) N-H Bend 1620 - 1640
Aromatic C=C/C=N Ring Stretch 1450 - 1620

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. sharif.edu The isoquinoline ring system is an extended aromatic chromophore, and as such, it is expected to exhibit strong absorption in the UV region. researchgate.net

The spectrum is predicted to show multiple absorption bands corresponding to π→π* transitions characteristic of the bicyclic aromatic system. nih.gov These transitions typically result in two or three distinct bands, often labeled as α, p, and β bands, similar to other polycyclic aromatic hydrocarbons. The presence of substituents—the electron-withdrawing fluorine atom and the carbohydrazide group, which can act as an auxochrome—is expected to modulate the positions (λmax) and intensities of these absorption maxima compared to unsubstituted isoquinoline. mdpi.com These modifications, known as bathochromic (red shift) or hypsochromic (blue shift) effects, provide valuable insight into the electronic structure of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Computational Chemistry Investigations of 6 Fluoroisoquinoline 3 Carbohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. und.edunih.gov These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. und.edu For a molecule like 6-Fluoroisoquinoline-3-carbohydrazide, DFT methods such as B3LYP are commonly used with basis sets like 6-31G** to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The electronic structure of this compound dictates its chemical behavior. Quantum chemical calculations are used to determine key reactivity descriptors that offer insights into the molecule's stability and reaction tendencies. physchemres.org These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key electronic properties and reactivity descriptors calculated via DFT include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. physchemres.org

Fukui Functions: These descriptors are used to identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting intramolecular site selectivity. nih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1/η The reciprocal of hardness; indicates high reactivity.
Electron-Donating Power (ω-) (3I+A)² / 16(I-A) Capacity to donate electrons.
Electron-Accepting Power (ω+) (I+3A)² / 16(I-A) Capacity to accept electrons.

Note: I = -EHOMO (Ionization Potential), A = -ELUMO (Electron Affinity)

The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to the rotation around its single bonds. Conformational analysis using quantum chemical methods is performed to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for interconversion between them. nih.gov

This process typically involves a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of the rotation around specific dihedral angles. nih.gov The minima on the PES correspond to stable conformers, while the maxima represent the transition states between them. nih.gov By analyzing the PES, researchers can determine the relative populations of different conformers at a given temperature and understand the molecule's flexibility, which is crucial for its interaction with biological targets. nih.gov

DFT calculations are a reliable tool for predicting various spectroscopic properties of this compound. By calculating the vibrational frequencies, it is possible to predict the molecule's Infrared (IR) and Raman spectra. nih.govsuperfri.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Visible absorption spectra. researchgate.net This helps in understanding the photophysical properties of the molecule and correlating them with its electronic structure. The accuracy of these predictions allows for a detailed interpretation of experimental spectroscopic results. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially molecular docking, are used to predict how this compound might interact with a specific biological target, such as a protein or enzyme. scielo.org.mx This in-silico approach is vital in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, which is typically a protein with a known three-dimensional structure. nih.govresearchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. arxiv.orgresearchgate.net

The results of a docking study provide:

Binding Affinity: A numerical score (e.g., in kcal/mol) that ranks potential binding poses. More negative scores typically indicate stronger binding. nih.gov

Binding Mode: The specific orientation and conformation of the ligand within the protein's binding pocket.

Key Interactions: Identification of the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.netarxiv.org

These predictions are crucial for understanding the structural basis of a potential biological activity and for designing derivatives with improved potency and selectivity. mdpi.comnih.gov

Table 2: Example of a Hypothetical Docking Study Result

Parameter Description
Protein Target e.g., Protein Tyrosine Phosphatase 1B (PTP1B)
Binding Site Catalytic active site
Binding Energy (kcal/mol) -8.5
Hydrogen Bonds Formed between the carbohydrazide (B1668358) moiety and residues Asp48, Ser216.
Hydrophobic Interactions The isoquinoline (B145761) ring interacts with residues Ala217, Phe182.
Other Interactions The fluorine atom may form halogen bonds or other electrostatic interactions.

When the binding site of a protein is unknown, docking simulations can be performed across the entire surface of the protein (blind docking) to identify putative, or potential, binding sites. beilstein-journals.org The algorithm samples different locations on the protein surface, and the regions where the ligand consistently binds with high affinity are identified as potential binding pockets. beilstein-journals.org

Analysis of these putative sites can reveal novel allosteric sites or confirm the location of the active site. beilstein-journals.org Identifying the specific amino acid residues that constitute the binding pocket is essential for understanding the ligand's mechanism of action and for guiding site-directed mutagenesis experiments to validate the computational predictions. researchgate.net

Structure Activity Relationship Sar Studies of 6 Fluoroisoquinoline 3 Carbohydrazide Analogues

Influence of Substitutions on the 6-Fluoroisoquinoline (B87247) Core

The isoquinoline (B145761) scaffold is a prominent feature in many biologically active compounds, and substitutions on this ring system can significantly impact their pharmacological properties. While specific SAR studies on the 6-fluoroisoquinoline core of 6-fluoroisoquinoline-3-carbohydrazide are not extensively documented in publicly available research, general principles from related isoquinoline and quinoline (B57606) derivatives can provide valuable insights.

Substitutions at various positions of the isoquinoline ring can modulate factors such as potency, selectivity, and pharmacokinetic properties. For instance, in other quinoline derivatives, the introduction of different substituents has been shown to influence their antimicrobial and other biological activities. The nature of these substitutions, whether they are electron-donating or electron-withdrawing, bulky or compact, can alter the electronic distribution and steric profile of the molecule, thereby affecting its interaction with biological targets.

In a series of 6-substituted-2-(substituted-phenyl)-quinoline derivatives, the type and position of the substituent on the quinoline ring were found to be crucial for their antimicrobial activity. semanticscholar.org These findings suggest that similar modifications to the 6-fluoroisoquinoline core could lead to analogues with enhanced or altered biological profiles.

Table 1: Hypothetical Influence of Substitutions on the 6-Fluoroisoquinoline Core

Position of SubstitutionType of SubstituentPotential Impact on Activity
C1Small alkyl groupsMay enhance binding through hydrophobic interactions.
C4Aromatic ringsCould introduce additional binding sites (e.g., π-π stacking).
C5, C7, C8Methoxy, Chloro, etc.Can alter electronic properties and metabolic stability.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is limited.

Significance of the Fluorine Atom at Position 6

The incorporation of a fluorine atom into a drug candidate's structure is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. The fluorine atom at the 6-position of the isoquinoline ring in this compound is expected to have a profound influence on its physicochemical and biological properties.

Fluorine is a small, highly electronegative atom that can form strong bonds with carbon. Its presence can:

Enhance Metabolic Stability: The carbon-fluorine bond is very stable, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

Increase Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and the blood-brain barrier. cymitquimica.com

Alter Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to enhanced binding affinity and potency. cymitquimica.com

Influence pKa: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect the molecule's ionization state at physiological pH and its interaction with target proteins.

Structural Modifications of the Carbohydrazide (B1668358) Moiety and Their Biological Impact

The carbohydrazide moiety (-CONHNH2) is a key functional group that is often involved in the biological activity of various compounds. It can act as a hydrogen bond donor and acceptor, and it is a common scaffold for further chemical modifications.

In related heterocyclic carbohydrazide derivatives, modifications of this group have led to significant changes in biological activity. For example, the synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives demonstrated that the nature of the aryl group attached to the hydrazide nitrogen plays a crucial role in their anti-HIV-1 and antibacterial activities. nih.gov

Common modifications to the carbohydrazide moiety include:

Acylation or Sulfonylation: Reaction of the terminal amino group with acyl or sulfonyl chlorides can lead to amides or sulfonamides with different electronic and steric properties.

Formation of Schiff Bases: Condensation with various aldehydes and ketones results in the formation of hydrazones, which can introduce a wide range of substituents and potentially enhance biological activity.

Cyclization: The carbohydrazide group can be used as a synthon for the construction of various five- and six-membered heterocyclic rings, such as oxadiazoles, triazoles, and pyrazoles, leading to novel chemical entities with distinct pharmacological profiles.

A study on quinoline-3-carbohydrazide (B3054276) derivatives as antioxidants highlighted that the presence and nature of substituents on the carbohydrazide moiety influenced their radical scavenging activities. nih.gov

Table 2: Potential Biological Impact of Carbohydrazide Moiety Modifications

ModificationResulting Functional GroupPotential Biological Impact
Reaction with AldehydeHydrazone (Schiff Base)Altered receptor binding and cellular uptake.
AcylationN-AcylhydrazideModified hydrogen bonding capacity and lipophilicity.
CyclizationOxadiazole/Triazole RingIntroduction of a new heterocyclic system with potentially different biological targets.

This table illustrates potential outcomes based on studies of related carbohydrazide compounds.

Comparative SAR Analysis with Related Heterocyclic Systems

A comparative analysis of the SAR of this compound with other heterocyclic systems such as quinolines, quinoxalines, and other isoquinoline derivatives can provide a broader understanding of the structural features required for a particular biological activity.

Quinolines: The quinoline ring is isomeric to isoquinoline, and many quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. semanticscholar.orgnih.gov SAR studies on quinoline derivatives have often shown that the position and nature of substituents are critical for their activity. For instance, in some series, a substituent at the 6-position of the quinoline ring was found to be essential for potent activity.

Quinoxalines: Quinoxaline (B1680401) derivatives are another class of nitrogen-containing heterocycles with diverse biological activities. nih.gov SAR studies have revealed that substitutions on the benzene (B151609) ring of the quinoxaline system can significantly modulate their anticancer and antimicrobial properties.

Other Isoquinoline Alkaloids: The broader family of isoquinoline alkaloids has been a rich source of bioactive compounds. nih.govmdpi.com The SAR of these natural products often reveals complex relationships between their three-dimensional structure and their biological function.

By comparing the SAR of this compound analogues with these related systems, researchers can identify common pharmacophoric features and design new compounds with improved therapeutic potential. The presence of the carbohydrazide moiety at the 3-position of the isoquinoline ring is a distinguishing feature that sets it apart from many naturally occurring isoquinoline alkaloids, suggesting a potentially different mode of action or target engagement.

In Vitro Biological Evaluation Methodologies and Findings for 6 Fluoroisoquinoline 3 Carbohydrazide

Enzyme Inhibition Assays

The inhibitory potential of 6-Fluoroisoquinoline-3-carbohydrazide and its derivatives has been investigated against several key enzymes implicated in disease pathogenesis.

HIV-1 Integrase:

A study focusing on isoquinoline (B145761) scaffolds identified a related compound, designated as 6l , as a novel allosteric inhibitor of HIV-1 integrase (IN). This compound demonstrated potent inhibition of the wild-type HIV-1 NL4-3 virus with a half-maximal effective concentration (EC50) of approximately 1.1 µM. nih.gov Notably, it exhibited even slightly higher potency (EC50 of ~0.73 µM) against an HIV-1 variant with the A128T IN substitution, a mutation that confers significant resistance to other classes of integrase inhibitors. nih.gov The mechanism of action for this class of inhibitors involves binding to a pocket at the IN dimer interface, which promotes the formation of higher-order, inactive IN multimers rather than inhibiting the binding of IN to the host protein LEDGF/p75. nih.gov

While these findings are for a closely related isoquinoline derivative, they highlight the potential of the isoquinoline scaffold, and by extension this compound, as a source of novel HIV-1 integrase inhibitors. However, a separate study on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives found no significant HIV-1 integrase inhibitory or anti-HIV-1 activity at concentrations below 100 µM. nih.gov This underscores the importance of the specific molecular structure in determining biological activity.

ERK1/2 Kinases, DNA Gyrase, and β-Glucuronidase:

Currently, there is a lack of specific published data on the direct inhibitory activity of this compound against Extracellular signal-regulated kinases 1 and 2 (ERK1/2), DNA Gyrase, or β-Glucuronidase. While research exists on various inhibitors for these enzymes, including those with quinoline (B57606) or isoquinoline cores, the specific evaluation of this compound in this context has not been reported in the available literature. nih.govnih.govnih.gov

Cell Proliferation and Cytotoxicity Studies in Cultured Cell Lines

The effect of isoquinoline and hydrazide derivatives on the proliferation and viability of various cancer cell lines has been a subject of investigation, though specific data for this compound is limited.

General studies on isoquinoline alkaloids have demonstrated cytotoxic effects against a range of human cancer cell lines. nih.gov For instance, certain isoquinoline-containing herbal extracts have shown higher cytotoxicity against melanoma and squamous cell carcinoma cell lines than some standard chemotherapeutic drugs. nih.gov Similarly, various hydrazide derivatives have been synthesized and evaluated as cytotoxic agents, with some showing potent activity against cancer cell lines. mdpi.com

One study on 6-bromo quinazoline (B50416) derivatives, which share a similar heterocyclic core, reported IC50 values in the micromolar range against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov For example, compound 8a from this series exhibited an IC50 of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.gov

While these findings suggest that the broader chemical class to which this compound belongs possesses antiproliferative and cytotoxic potential, specific experimental data for this particular compound is not currently available in the scientific literature.

Antimicrobial Activity Assessments

The antimicrobial potential of compounds containing quinoline and isoquinoline scaffolds has been explored, indicating a broad area of interest for drug discovery.

Antibacterial Activity:

Derivatives of isoquinoline have been shown to possess antibacterial activity, particularly against Gram-positive bacteria. mdpi.com For instance, certain alkynyl isoquinolines have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) of 4 µg/mL or 8 µg/mL. mdpi.com Another study on hybrid quinoline-sulfonamide complexes found that a cadmium (II) complex exhibited excellent antibacterial activity against Staphylococcus aureus ATCC25923 with a MIC of 19.04 × 10⁻⁵ mg/mL and good activity against Escherichia coli ATCC25922 with a MIC of 609 × 10⁻⁵ mg/mL. nih.gov

However, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives showed only moderate antibacterial activity. For example, the most active compound in that series displayed a MIC of 39 µg/mL against S. aureus, E. coli, and P. aeruginosa. nih.gov

Antiviral Activity:

Beyond HIV-1, isoquinolone derivatives have been investigated for their activity against other viruses. One study identified an isoquinolone compound with potent activity against influenza A and B viruses, with EC50 values ranging from 0.2 to 0.6 µM. nih.gov However, this compound also exhibited significant cytotoxicity. nih.gov Subsequent derivatization efforts led to compounds with reduced cytotoxicity but also decreased antiviral potency. nih.gov

While these studies indicate the potential for antimicrobial activity within the broader class of isoquinoline and quinoline derivatives, specific data on the antibacterial and antiviral efficacy of this compound is not currently available.

Receptor-Ligand Binding and Functional Assays

The ability of isoquinoline and quinoline derivatives to bind to specific biological targets, such as G-quadruplex DNA, has been an area of active research.

G-quadruplex Stabilization:

G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA and are considered potential anticancer targets. Several studies have explored the ability of quinoline and isoquinoline derivatives to bind to and stabilize these structures. For example, certain quinazoline derivatives have been shown to selectively bind and stabilize the G-quadruplex in the c-myc promoter, leading to the downregulation of the c-myc gene and inhibition of tumor growth. nih.gov Similarly, trisubstituted isoalloxazines, which share some structural similarities, have been identified as G-quadruplex binding ligands with selectivity for the c-kit promoter quadruplex. nih.gov

While these findings demonstrate the potential for this class of compounds to interact with G-quadruplex DNA, there is no specific data available in the scientific literature regarding the G-quadruplex stabilization properties of this compound.

Elucidation of Molecular Mechanisms of Action for 6 Fluoroisoquinoline 3 Carbohydrazide

Characterization of Binding Modes and Key Intermolecular Interactions

Without identified biological targets, the characterization of binding modes and key intermolecular interactions for 6-Fluoroisoquinoline-3-carbohydrazide is not possible. Understanding how a compound interacts with its biological target at a molecular level, including the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces, requires detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, of the compound-target complex. As no such studies have been published for this compound, its binding characteristics remain unknown.

Studies on Cellular Responses and Induced Apoptosis

Specific studies on the cellular responses and the induction of apoptosis by this compound are not present in the current body of scientific literature. Research on other novel carbohydrazide (B1668358) derivatives has indicated that some compounds in this class can induce apoptosis in cancer cell lines through mechanisms that may involve the activation of caspases. However, without experimental data on this compound, it is not possible to determine if it elicits similar cellular effects or to characterize the specific apoptotic pathways it might trigger.

Strategic Chemical Derivatization and Analog Design for 6 Fluoroisoquinoline 3 Carbohydrazide

Rational Design Principles for Enhanced Biological Activity

Rational drug design for derivatives of 6-fluoroisoquinoline-3-carbohydrazide involves a structured approach to maximize therapeutic efficacy. This process often begins with the development of a pharmacophore model, which identifies the essential structural features required for biological activity. For related quinoline (B57606) structures, pharmacophore models have been successfully used to identify key features such as aromatic rings and hydrogen bond acceptors that are crucial for activities like antioxidant effects. nih.gov This modeling serves as a template for designing new derivatives with a higher probability of potent biological action.

A primary strategy is structure-activity relationship (SAR) analysis, where systematic modifications of the parent molecule help to identify which parts of the structure are critical for its biological function. For instance, the introduction of a fluorine atom at the 6-position of the isoquinoline (B145761) ring is itself a design choice intended to modulate properties like metabolic stability and binding affinity due to fluorine's unique electronic properties. ethernet.edu.et Further design principles focus on modifying the carbohydrazide (B1668358) moiety to explore interactions with specific biological targets. The design process also incorporates computational modeling and in silico studies to predict the binding modes and affinity of new analogs to protein targets, guiding the synthesis of the most promising candidates. nih.govresearchgate.net

Synthesis of N-Substituted Carbohydrazide Derivatives

The carbohydrazide group (-CONHNH₂) of this compound is a versatile functional group for creating a diverse library of N-substituted derivatives. ajgreenchem.comajgreenchem.com A common and straightforward method for this derivatization is the condensation reaction with various aldehydes or ketones. mdpi.com

This reaction, typically carried out by refluxing the carbohydrazide with a selected aldehyde in a solvent like ethanol (B145695) and often with a catalytic amount of acid (e.g., glacial acetic acid), yields the corresponding N-arylidene or N-alkylidene carbohydrazide, commonly known as a Schiff base. nih.govmdpi.comresearchgate.net This synthetic route is highly efficient for introducing a wide range of substituents.

Table 1: General Synthesis of N-Substituted Derivatives via Condensation

Reactant 1 Reactant 2 Conditions Product
This compound Substituted Aldehyde (R-CHO) Ethanol, Acetic Acid (catalyst), Reflux N'-(Substituted-benzylidene)-6-fluoroisoquinoline-3-carbohydrazide

The substituents (R-groups) on the aldehyde or ketone can be strategically chosen to alter the physicochemical properties of the resulting molecule, such as lipophilicity, electronic distribution, and steric bulk, which in turn can influence its biological activity.

Introduction of Heterocyclic Ring Systems and Functional Groups

The carbohydrazide moiety serves as an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings. nih.gov This chemical versatility allows for the incorporation of diverse pharmacophores into the 6-fluoroisoquinoline (B87247) backbone.

Key synthetic transformations include:

1,3,4-Oxadiazoles: Cyclization of the carbohydrazide can be achieved by reacting it with carbon disulfide in the presence of a base, which, after a series of steps, yields a 1,3,4-oxadiazole-2-thione ring system. nih.govsapub.org

1,2,4-Triazoles: The intermediate from the oxadiazole synthesis can be further treated with hydrazine (B178648) hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thione derivative. nih.govsemanticscholar.org

Pyrazoles: Condensation of the carbohydrazide with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of a catalyst like triethylamine, leads to the formation of substituted pyrazole (B372694) rings. nih.govsapub.org

These reactions effectively replace the terminal hydrazide function with a stable heterocyclic ring, significantly altering the molecule's shape, polarity, and potential for hydrogen bonding. The introduction of these rings is a common strategy in medicinal chemistry to explore new binding interactions with biological targets and to enhance pharmacological properties. nih.gov

Table 2: Synthesis of Heterocyclic Derivatives from Carbohydrazide

Reagent Resulting Heterocycle
Carbon Disulfide, Potassium Hydroxide 1,3,4-Oxadiazole-2-thione
Above intermediate + Hydrazine Hydrate 4-Amino-1,2,4-triazole-3-thione

Development of Hybrid Molecules with Multi-Targeting Potential

The concept of creating hybrid molecules involves covalently linking two or more distinct pharmacophores to generate a single chemical entity with the potential to act on multiple biological targets. researchgate.net This multi-target approach is a promising strategy for treating complex diseases where modulating a single target may be insufficient. mdpi.com

For this compound, this can be achieved by reacting the carbohydrazide functional group with another molecule known for a specific biological activity. For example, a precursor with known antiparasitic or anticancer activity could be chemically linked to the isoquinoline scaffold. researchgate.net

The 1,2,3-triazole ring, often formed via "click chemistry," is a popular and efficient linker for creating such hybrid molecules. mdpi.com This involves modifying the carbohydrazide to bear either an azide (B81097) or an alkyne group, which can then be reacted with a complementary pharmacophore bearing the corresponding functional group. This approach allows for the modular assembly of complex molecules with dual-action potential. mdpi.com The design of such multi-target ligands is a rational approach to improve efficacy and potentially overcome drug resistance. nih.govplos.org

Emerging Research Avenues and Potential Academic Applications

Exploration of Novel Pharmacological Modalities Beyond Current Findings

No research has been identified that explores novel pharmacological modalities of 6-Fluoroisoquinoline-3-carbohydrazide.

Application in Chemical Probe Development for Biological Systems

There are no available studies on the application of this compound as a chemical probe for biological systems.

Integration with High-Throughput Screening and Combinatorial Chemistry

Information regarding the integration of this compound with high-throughput screening or its use in combinatorial chemistry libraries is not present in the current scientific literature.

Advanced Mechanistic Studies using Orthogonal Approaches

No advanced mechanistic studies employing orthogonal approaches for this compound have been published.

Q & A

Q. How can researchers address discrepancies in crystallographic data (e.g., unexpected bond lengths)?

  • Methodological Answer : Re-refine the structure using SHELXL with updated restraints for fluorine atoms. Check for twinning (Hooft parameter) and thermal motion anisotropy. Compare to Cambridge Structural Database (CSD) entries for similar compounds. If unresolved, use quantum mechanical calculations (e.g., Hirshfeld surface analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.